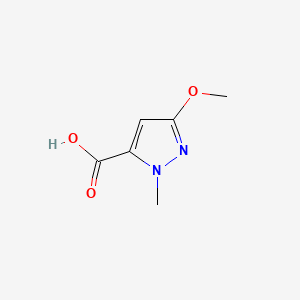

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

“3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H8N2O3 . The InChI Key is SFSQKEJNNYYLKZ-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in dimethyl sulfoxide . It should be stored at room temperature and kept away from oxidizing agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives are significant in the realm of heterocyclic compounds due to their wide range of biological activities. They serve as scaffold structures in medicinal chemistry, showcasing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives employs various methodologies, highlighting their versatility and applicability in developing biologically active compounds. This demonstrates the compound's importance in the synthesis of new pharmaceuticals and its potential in drug discovery and development (Cetin, 2020).

Chemistry and Heterocycles Synthesis

The reactivity and utility of this compound derivatives as building blocks for synthesizing a variety of heterocyclic compounds are noteworthy. These derivatives facilitate the creation of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity offers mild conditions for generating versatile cynomethylene dyes and other heterocyclic compounds, underscoring their significance in organic synthesis and material science (Gomaa & Ali, 2020).

Development of Anticancer Agents

The utilization of Knoevenagel condensation, involving this compound derivatives, plays a crucial role in developing anticancer agents. This reaction strategy has been pivotal in generating libraries of chemical compounds exhibiting significant anticancer activity. The versatility of this approach in drug discovery, particularly in targeting various cancer types, highlights the potential of these derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Pharmaceutical Impurities and Medicinal Chemistry

In the context of pharmaceutical development, this compound derivatives are explored for understanding and mitigating pharmaceutical impurities. This research is crucial for enhancing the safety and efficacy of proton pump inhibitors, showcasing the compound's relevance in pharmaceutical analysis and quality control. The novel synthesis methods developed for these derivatives contribute to the advancement of medicinal chemistry, ensuring the development of safer and more effective drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Wirkmechanismus

Target of Action

The primary target of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and the regulation of neurotransmitters.

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . It binds to the active site of DAO, preventing the enzyme from interacting with its natural substrates, D-amino acids. This inhibition disrupts the normal metabolic processes mediated by DAO.

Pharmacokinetics

It’s soluble in dimethyl sulfoxide , which suggests it may have good bioavailability

Result of Action

By inhibiting DAO, this compound protects DAO cells from oxidative stress induced by D-Serine . It also specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the concentration of D-amino acids in the body, which can vary based on diet and other factors.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxy-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(6(9)10)3-5(7-8)11-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSQKEJNNYYLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665161 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-95-1 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.